3-Furaldehyde dimethyl acetal

Vue d'ensemble

Description

Synthesis Analysis

Dimethyl acetals can be prepared from carbonyl compounds with excess methanol catalyzed by a Brønsted (i.e., protic) acid or Lewis acid (e.g., BF3) together with a dehydrating agent or other means of water removal . This process is known as acetalization .Molecular Structure Analysis

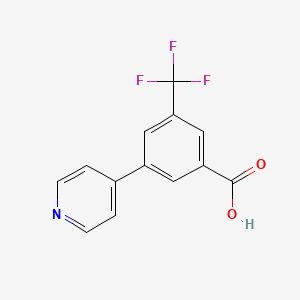

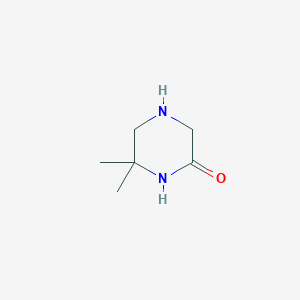

The molecular structure of 3-Furaldehyde dimethyl acetal is represented by the formula C7H10O3. This indicates that the compound consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis

The preparation of biomass-derived furfuryl acetals, such as this compound, can be achieved through transacetalization reactions catalyzed by nanoporous aluminosilicates . This process efficiently converts furfural into furfuryl alcohol and tetrahydrofurfuryl alcohol with high selectivity .Physical and Chemical Properties Analysis

This compound is a highly reactive carbonyl compound . Acetals, such as this compound, are stable and lack reactivity in neutral to strongly basic environments . They exhibit stability against all types of nucleophiles and bases and most oxidants, as long as the conditions do not lead to hydrolysis of the acetal .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

3-Furaldehyde dimethyl acetal plays a role in various chemical synthesis processes. For instance, it is used in the preparation of 5-pyridyl- and 5-aryl-2-furaldehydes through a palladium-catalyzed cross-coupling process with triorganozincates. This involves a four-step, one-pot procedure including deprotonation, transmetalation, cross-coupling, and aldehyde deprotection, indicating its versatility in organic synthesis (Gauthier et al., 2002).

Computational Chemistry

In computational chemistry, the acetalization of benzaldehyde using acid catalysts has been studied, with a focus on the mechanism and energy changes in the reaction coordinate. This research underscores the importance of this compound in understanding and predicting chemical reactions through computational methods (Yusuf & Sitepu, 2017).

Material Science and Controlled Release Applications

In material science, research has explored the controlled release of covalently bound organic molecules through the slow hydrolysis of acetal groups. Such studies are crucial for developing controlled release formulations in various fields, including insecticidal, antimicrobial, and antifungal applications (Mosurkal et al., 2007).

Polymer Chemistry

The acetalization of polyvinyl alcohol with furfural, where this compound could potentially be involved, has been investigated. This research is significant for assessing modified polymers and understanding the interaction between furfural and polymers, highlighting the potential of this compound in polymer chemistry (Goussé & Gandini, 1997).

Catalysis

In the field of catalysis, the kinetics of hydrolysis of benzaldehyde dimethyl acetal, closely related to this compound, has been studied using a circulated batch reactor. This research provides insights into the reaction mechanisms and kinetics of acetal hydrolysis, which is fundamental for various catalytic processes (Altıokka & Hoşgün, 2007).

Thermochemical Studies

Thermochemical studies involving compounds similar to this compound, like 4,5-dimethyl-2-furaldehyde, have been conducted. These studies focus on the enthalpies of formation and phase transition, which are crucial for understanding the thermodynamic properties of such compounds (Silva & Amaral, 2011).

Lignocellulose Processing

In the processing of lignocellulose, the role of 2-furaldehyde, which is closely related to this compound, has been studied. This research is pivotal in developing wasteless technology for obtaining valuable products from birch wood, demonstrating the application of these compounds in sustainable material processing (Puke et al., 2021).

Mécanisme D'action

Target of Action

3-Furaldehyde dimethyl acetal, also known as an acetal, primarily targets aldehydes and ketones in organic synthesis . The compound acts as a protective group, introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity .

Mode of Action

The compound interacts with its targets through a process known as acetalization. This process involves the reaction of aldehydes and ketones with alcohols, which proceeds smoothly in the presence of a small amount of acid . This interaction results in the formation of acetals or ketals, which are stable and lack reactivity in neutral to strongly basic environments .

Biochemical Pathways

The acetalization and ketalization of aldehydes and ketones with alcohols proceed smoothly in the presence of 0.1 mol % acid, without removing water . This process affects a broad substrate scope, including various aldehydes, ketones, acid-sensitive substrates, and diols . The formation of acetals/ketals is one of the most useful methods for the protection of aldehydes/ketones, which are extensively encountered in organic synthesis .

Pharmacokinetics

The compound’s stability in neutral to strongly basic environments suggests that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the formation of acetals or ketals from aldehydes and ketones . These acetals/ketals are highly stable and lack reactivity, making them useful as protective groups in organic synthesis . They are also highly unstable because of the reversible reactions to the hemiacetals/hemiketals and the starting carbonyls .

Action Environment

The action of this compound is influenced by the presence of acid and the removal of water. The process of acetalization and ketalization proceeds smoothly in the presence of 0.1 mol % acid, without removing water . The reaction can occur over a wide range of temperatures, from -60 to 50 degrees Celsius . The environmental friendliness and simple work-up procedure make this process advantageous .

Safety and Hazards

3-Furaldehyde dimethyl acetal is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

The selective hydrogenation of furfural, an important biomass derivative, using electrocatalytic palladium membrane reactors (ePMRs) presents a possible pathway for helping to decarbonize the hydrogenation industry . This system was proven to convert furfural into furfuryl alcohol and tetrahydrofurfuryl alcohol with high selectivities . This work highlights the utility of the ePMR for selective furfural hydrogenation without H2 gas .

Analyse Biochimique

Biochemical Properties

3-Furaldehyde dimethyl acetal participates in biochemical reactions, particularly in the formation of acetals . This process involves the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst . The compound interacts with various enzymes and proteins during these reactions, influencing their activity and function .

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to participate in the hydrogenation of furfural, an important biomass derivative .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps . First, the carbonyl group is protonated, followed by a nucleophilic attack by the alcohol. This leads to the formation of a hemiacetal, which is then protonated. Water is removed, and another nucleophilic attack by the alcohol occurs, leading to the formation of the acetal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits stability and can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during these processes . The compound can also influence metabolic flux and metabolite levels, although specific details about these interactions are currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several factors. It can interact with transporters or binding proteins, influencing its localization or accumulation

Propriétés

IUPAC Name |

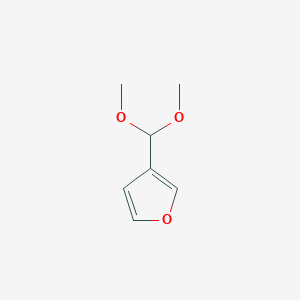

3-(dimethoxymethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-8-7(9-2)6-3-4-10-5-6/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUETZVIRNLYYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=COC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.